5-(Chloroacetylamino)uracil
Description
5-(Chloroacetylamino)uracil is a chemically modified uracil derivative characterized by a chloroacetyl group attached to the amino substituent at the C-5 position of the pyrimidine ring.
Properties
Molecular Formula |
C6H6ClN3O3 |
|---|---|
Molecular Weight |
203.58 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6ClN3O3/c7-1-4(11)9-3-2-8-6(13)10-5(3)12/h2H,1H2,(H,9,11)(H2,8,10,12,13) |
InChI Key |
HPHUJFLDBKOWSX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NC(=O)CCl |
solubility |
30.5 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 5-(Chloroacetylamino)uracil
Pharmacological Activity
Anticancer Activity
Anticonvulsant Effects
- Triazole Derivatives : Compounds 3d and 3h demonstrate 70–80% seizure reduction in PTZ models, outperforming carbamazepine in safety profiles .
Toxicity and Resistance Profiles
Neurotoxicity
Cytotoxicity
- 5-Arylaminouracils: Dose-dependent toxicity in GBM-6138 glioblastoma cells (IC₅₀ = 2.3–9 μM; ).
- This compound: Selective activity against cathepsin B without broad cytotoxicity, suggesting a favorable therapeutic index .
Analytical and Industrial Considerations
- Chemical Analysis : Techniques like HPLC and NMR are critical for verifying purity, as impurities in uracil derivatives can alter bioactivity ().
- Scalability: Silylation and phase-transfer catalysis () enable gram-scale production of this compound, contrasting with labor-intensive methods for AzBBU .
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